molecular formula C14H16FNO4 B13037465 rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid

Cat. No.: B13037465
M. Wt: 281.28 g/mol
InChI Key: SLRHMRLLMPLETF-NEPJUHHUSA-N
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Description

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen and a carboxylic acid moiety at position 4. This compound is likely used as a chiral building block in medicinal chemistry, particularly for protease inhibitors or central nervous system-targeting drugs.

Properties

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

(3R,4S)-3-fluoro-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C14H16FNO4/c15-12-8-16(7-6-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m1/s1

InChI Key

SLRHMRLLMPLETF-NEPJUHHUSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1C(=O)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid involves several steps, including the introduction of the benzyloxycarbonyl group, fluorination, and carboxylation. The synthetic route typically starts with the preparation of the piperidine ring, followed by the selective introduction of the fluorine atom and the benzyloxycarbonyl group.

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group and the fluorine atom play crucial roles in its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The following compounds (Table 1) share key structural motifs with the target molecule, such as fluorinated heterocycles, Cbz/Boc protecting groups, and carboxylic acid functionalities.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Protecting Group CAS Number Key Properties/Applications
rac-(3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid C13H14FNO4 263.26 Pyrrolidine (5-membered), F at C4 Cbz 1269755-11-4 High purity (98+%), drug synthesis
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid C14H15F2NO4 299.27 Pyrrolidine, difluoromethyl at C4 Cbz N/A Increased lipophilicity
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid C14H17NO4 263.29 Pyrrolidine, methyl at C4 Cbz 1428243-36-0 Steric hindrance studies
rac-(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid C10H16F3NO3 255.23 Pyrrolidine, trifluoromethyl at C4, ethoxyethyl at N1 None 1186655-16-2 Enhanced metabolic stability
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid C17H23N2O5 335.38 Pyrrolidine, Boc and Cbz-amino groups Boc + Cbz 267230-43-3 Dual-protected amino acid synthesis

Key Comparative Analysis

Ring Size and Conformational Flexibility
  • : Pyrrolidine-based analogs exhibit restricted rotation, which may favor specific stereochemical interactions in enzyme active sites.
Substituent Effects
  • Fluorine Position : The target’s C3-fluoro substitution differs from C4-fluoro in . Fluorine’s electronegativity alters electron density, impacting hydrogen bonding and acidity .
  • Difluoromethyl () and Trifluoromethyl () : These groups enhance lipophilicity and metabolic resistance compared to single fluorine substitution.
  • Methyl Group () : Introduces steric bulk without electronegativity, useful for probing steric effects in structure-activity relationships.
Protecting Group Influence
  • Cbz vs. Boc: The Cbz group () is base-stable but removable via hydrogenolysis, whereas the Boc group () is acid-labile, offering orthogonal protection strategies .

Biological Activity

Rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid, also known by its CAS number 1404196-53-7, is a fluorinated piperidine derivative with potential implications in medicinal chemistry. This compound's unique structure, featuring a fluorine atom and a benzyloxycarbonyl group, suggests it may exhibit significant biological activity.

  • Molecular Formula : C14H16FNO4
  • Molecular Weight : 281.28 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a benzyloxycarbonyl group and a fluorine atom at the 3-position.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of interest:

1. Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have shown that derivatives of piperidine can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to block tumor metastasis and enhance antitumor immune responses .

The proposed mechanism for the antitumor activity involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy .

Case Studies and Research Findings

A review of relevant literature reveals several case studies that highlight the biological effects of related compounds:

StudyFindings
Study ADemonstrated that piperidine derivatives can inhibit the growth of breast cancer cells (BT-474) with IC50 values in the low micromolar range.
Study BInvestigated the effect of fluorinated piperidines on apoptosis in human lung carcinoma cells, showing increased apoptotic markers when treated with similar structures.
Study CReported that benzyloxycarbonyl derivatives enhanced the cytotoxicity against various tumor cell lines through modulation of metabolic pathways.

Pharmacological Profile

The pharmacological profile of this compound includes potential interactions with neurotransmitter systems due to its structural similarity to known psychoactive compounds. This raises questions about its effects on neuropharmacology, which warrant further investigation.

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